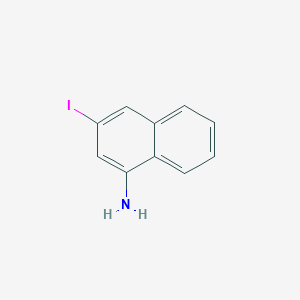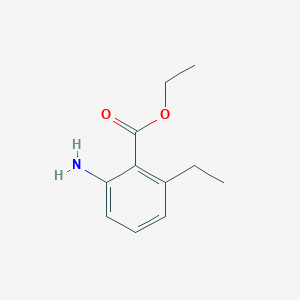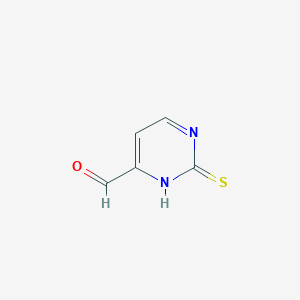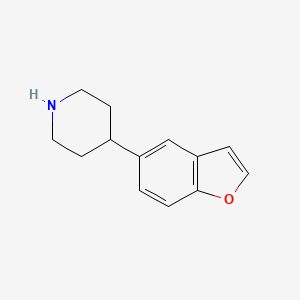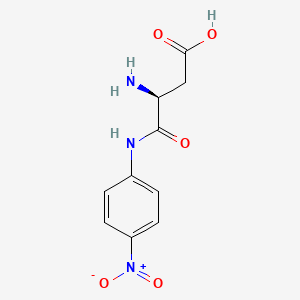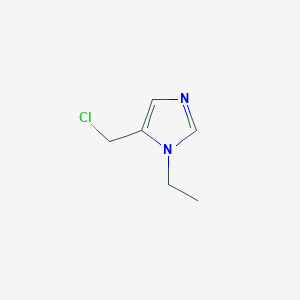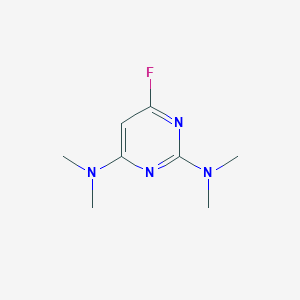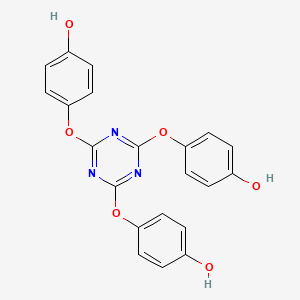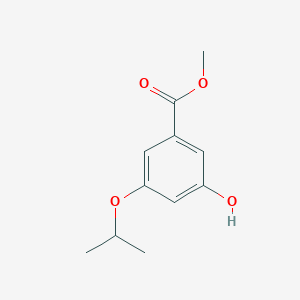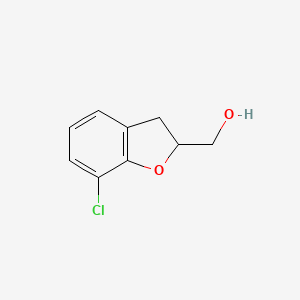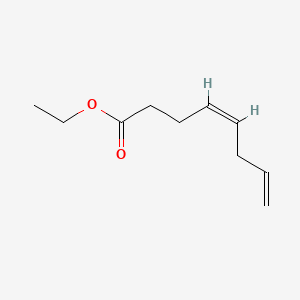
Ethyl (Z)-4,7-octadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-4,7-octadienoate is an organic compound characterized by its ester functional group and the presence of a double bond in the Z configuration. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (Z)-4,7-octadienoate can be synthesized through several methods. One common approach involves the esterification of (Z)-4,7-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl (Z)-4,7-octadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide or Grignard reagents are often used.
Major Products Formed:
Oxidation: (Z)-4,7-octadienoic acid or (Z)-4,7-octadienal.
Reduction: Ethyl octanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (Z)-4,7-octadienoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl (Z)-4,7-octadienoate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis. The compound’s ester group can also undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Ethyl (E)-4,7-octadienoate: The E isomer of the compound, differing in the spatial arrangement of the double bond.
Ethyl octanoate: A saturated ester with similar applications but lacking the double bond.
Methyl (Z)-4,7-octadienoate: A methyl ester variant with similar chemical properties.
Uniqueness: this compound is unique due to its Z configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in different physical and chemical properties compared to its E isomer or saturated counterparts.
Properties
CAS No. |
69925-33-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl (4E)-octa-4,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+ |
InChI Key |
LNOWXPKCCJROHI-VOTSOKGWSA-N |
SMILES |
CCOC(=O)CCC=CCC=C |
Isomeric SMILES |
CCOC(=O)CC/C=C/CC=C |
Canonical SMILES |
CCOC(=O)CCC=CCC=C |
boiling_point |
88.00 °C. @ 20.00 mm Hg |
density |
0.901-0.909 (20°) |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


